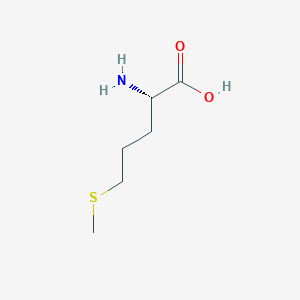
L-homomethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .
准备方法
Synthetic Routes and Reaction Conditions
L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.
Industrial Production Methods
Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .
化学反应分析
Types of Reactions
L-homomethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The methylthio group in this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various alkyl and acyl derivatives.
科学研究应用
L-homomethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in the biosynthesis of glucosinolates in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and hydrogels.
作用机制
L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .
相似化合物的比较
L-homomethionine is similar to other methionine homologs, such as:
L-beta-homomethionine: A β-amino acid with a similar structure but different functional properties.
D-homomethionine: The enantiomer of this compound with different stereochemistry.
Methionine: The parent compound with a shorter side chain.
This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.
属性
CAS 编号 |
25148-30-5 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI 键 |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
手性 SMILES |
CSCCC[C@@H](C(=O)O)N |
规范 SMILES |
CSCCCC(C(=O)O)N |
熔点 |
247 - 248 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


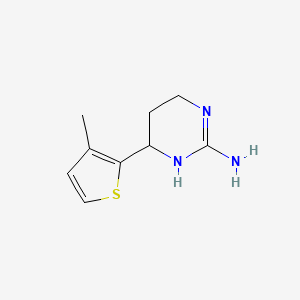
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
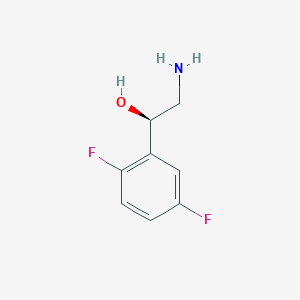
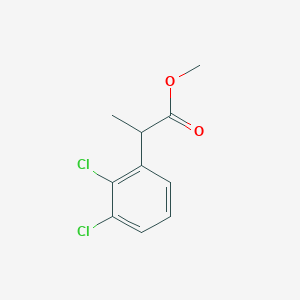

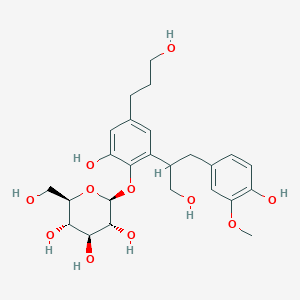
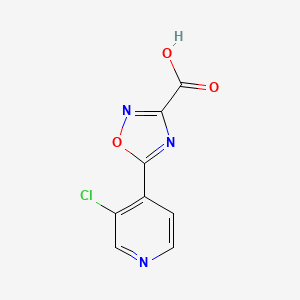
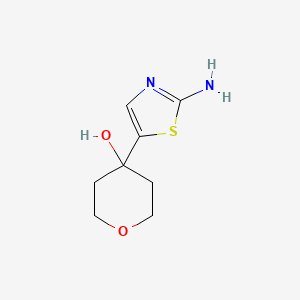
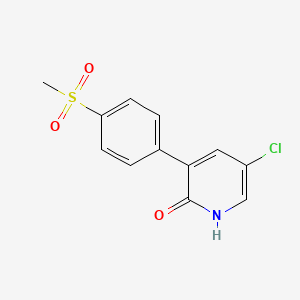
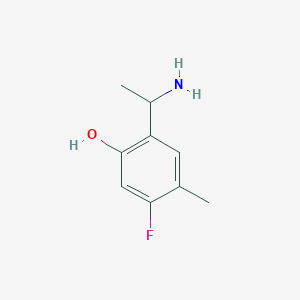
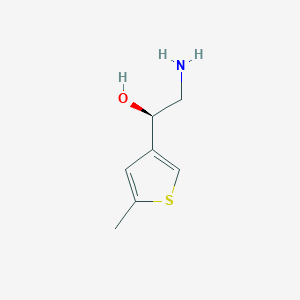
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
